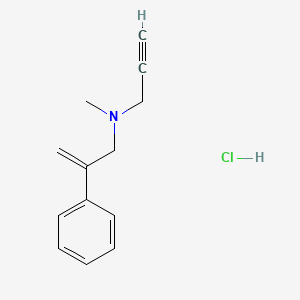
N,3-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and the benzene ring is substituted with a methyl group at the third position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-dimethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Another method involves the use of dimethyl ether as the methylating agent. The reaction conditions typically require elevated temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves the continuous flow process, where aniline and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the alkylation process. The product is subsequently purified through distillation and crystallization techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid and halogens are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be monitored and analyzed. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, influencing the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
3-chloro-N,N-dimethylaniline: A derivative with a chlorine atom substituted at the third position of the benzene ring.
N,N-diethylaniline: A derivative with ethyl groups instead of methyl groups attached to the nitrogen atom.
Uniqueness
N,3-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position of the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
N,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-3-5-8(6-7)9-2;/h3-6,9H,1-2H3;1H |
InChI Key |
JZEFNFPACZTLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


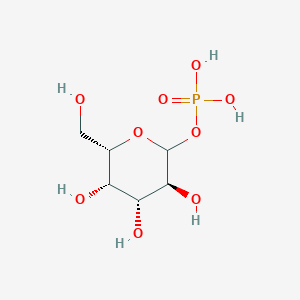
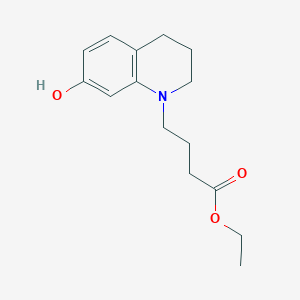

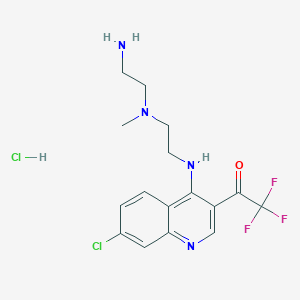
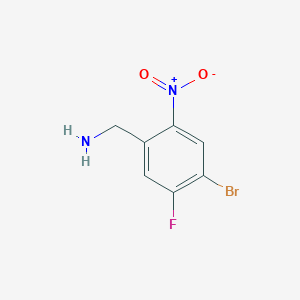

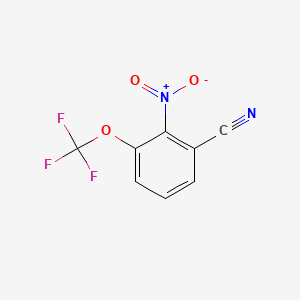
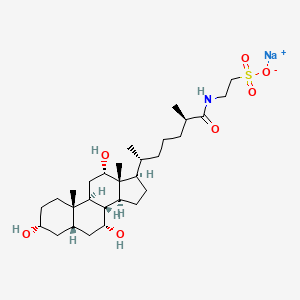


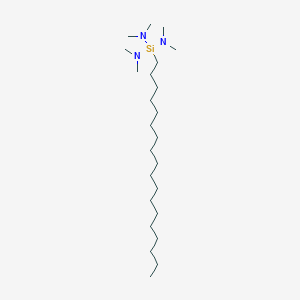

![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
